5-(3-Hydroxyphenyl)pyrimidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Hydroxyphenyl)pyrimidine-2-carboxylic acid is a heterocyclic aromatic compound that contains both a pyrimidine ring and a phenyl group with a hydroxyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxyphenyl)pyrimidine-2-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxybenzaldehyde with a suitable pyrimidine derivative in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxyphenyl)pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for electrophilic substitution.
Major Products
Oxidation: Formation of 5-(3-oxophenyl)pyrimidine-2-carboxylic acid.
Reduction: Formation of 5-(3-hydroxyphenyl)pyrimidine-2-methanol.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
5-(3-Hydroxyphenyl)pyrimidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory and anti-cancer properties.
Materials Science: Used in the synthesis of coordination compounds with unique structural and functional properties.
Biology: Investigated for its role in inhibiting certain biological pathways related to inflammation.
Mechanism of Action
The mechanism of action of 5-(3-Hydroxyphenyl)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to its ability to inhibit the expression and activity of inflammatory mediators such as prostaglandin E₂, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound may also interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(3-Carboxyphenyl)pyridine-2-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(3-Hydroxyphenyl)pyrimidine-4-carboxylic acid: Similar structure but with different substitution positions on the pyrimidine ring.
Uniqueness
5-(3-Hydroxyphenyl)pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxyl group and a carboxylic acid group on the aromatic rings allows for diverse chemical reactivity and potential for forming coordination complexes with metals .
Properties
Molecular Formula |
C11H8N2O3 |
---|---|
Molecular Weight |
216.19 g/mol |
IUPAC Name |
5-(3-hydroxyphenyl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C11H8N2O3/c14-9-3-1-2-7(4-9)8-5-12-10(11(15)16)13-6-8/h1-6,14H,(H,15,16) |
InChI Key |
SOWMAQKLHUZGAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CN=C(N=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.